molecular formula C6H2Cl2IN3 B3178743 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 754211-05-7

5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B3178743
CAS No.: 754211-05-7
M. Wt: 313.91 g/mol
InChI Key: RJTIQNFZPDTAMI-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) as a Privileged Scaffold in Chemical and Biological Research

The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term describes molecular structures that can bind to multiple, often unrelated, biological targets with high affinity, serving as versatile templates for drug discovery. openochem.orgmdpi.comresearchgate.net The significance of the pyrazolo[1,5-a]pyrimidine core lies in the broad spectrum of pharmacological properties its derivatives exhibit. These activities include anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects. nih.govnih.goveurjchem.com

The therapeutic potential of this scaffold is validated by its presence in several commercially available drugs. For instance, Zaleplon and Indiplon are sedative-hypnotic agents, while Ocinaplon is an anxiolytic drug, all of which are based on the pyrazolo[1,5-a]pyrimidine structure. nih.govrsc.orgresearchgate.net The ability to readily introduce a wide variety of substituents at multiple positions allows for the fine-tuning of the molecule's pharmacological profile, which is crucial for optimizing efficacy and selectivity in drug development. nih.gov Researchers have extensively explored this scaffold to develop inhibitors for various protein kinases, which are key regulators in cellular signaling and are often dysregulated in diseases like cancer. nih.govrsc.orgmdpi.com

Table 1: Examples of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Class Biological Activity Research Context
Kinase Inhibitors Anticancer Target kinases like CK2, EGFR, B-Raf, and MEK, which are crucial in cancer cell signaling. nih.govrsc.org
CNS Agents Anxiolytic, Sedative Marketed drugs like Ocinaplon and Zaleplon modulate central nervous system receptors. nih.govrsc.org
Anti-inflammatory Agents Anti-inflammatory Derivatives have been synthesized and evaluated for their potential to reduce inflammation. eurjchem.comresearchgate.net
Antimicrobial Agents Antitubercular Certain derivatives show activity against Mycobacterium tuberculosis. acs.org

Overview of Halogenated Pyrazolo[1,5-a]pyrimidine Derivatives and their Research Importance

Halogenation is a fundamental strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Halogenated pyrazolo[1,5-a]pyrimidines are particularly important as they serve as versatile synthetic intermediates for the construction of more complex, functionalized derivatives. nih.govacs.org The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the heterocyclic core provides reactive handles for various transition metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings. nih.gov

The synthesis of these halogenated compounds can be achieved through several methods. A common approach involves the direct halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine ring using N-halosuccinimides (NCS, NBS, or NIS). researchgate.nettandfonline.comrsc.org Another strategy is a one-pot cyclization followed by oxidative halogenation, which offers an efficient route to 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity of halogenation can often be controlled by adjusting reaction conditions, allowing for the precise placement of the halogen atom, most commonly at the C3 position. researchgate.netrsc.org

Beyond their role as synthetic precursors, the halogen atoms themselves can influence the biological activity of the molecule. For example, some 3-halo derivatives have been reported to exhibit anxiolytic properties. nih.govacs.org Therefore, halogenated pyrazolo[1,5-a]pyrimidines are crucial not only for building molecular diversity but also for direct use in biological screening. rsc.org

Table 2: Selected Methods for Halogenation of Pyrazolo[1,5-a]pyrimidines

Reagent(s) Position Halogenated Reaction Type
N-Halosuccinimides (NXS) C3, C5 Electrophilic Halogenation researchgate.nettandfonline.comrsc.org
NaX / K₂S₂O₈ (X = I, Br, Cl) C3 Oxidative Halogenation nih.gov

Research Context of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine within Fused N-Heterocyclic Systems

Fused N-heterocyclic systems represent a vast and vital class of compounds in drug discovery, forming the structural basis for a majority of pharmaceuticals. nih.govairo.co.in Their rigid structures and defined spatial arrangement of heteroatoms facilitate specific interactions with biological macromolecules. Within this context, this compound emerges as a highly specialized research chemical and a pivotal synthetic intermediate. biosynth.comchemscene.com

This tri-halogenated derivative is not typically investigated for its own biological activity but rather as a versatile building block for constructing libraries of polysubstituted pyrazolo[1,5-a]pyrimidines. nih.gov Its value lies in the differential reactivity of its three halogen atoms. The iodine at the C3 position is generally more susceptible to substitution via cross-coupling reactions than the chlorine atoms. nih.gov Furthermore, the chlorine atom at the C7 position is known to be more reactive towards nucleophilic substitution compared to the chlorine at the C5 position. nih.gov

This hierarchy of reactivity allows for a programmed, stepwise, and regioselective functionalization of the scaffold. A researcher can first selectively replace the iodo group, then the C7-chloro group, and finally the C5-chloro group, enabling the synthesis of precisely substituted derivatives. This capability is invaluable for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity and pharmacokinetic properties. nih.gov Therefore, this compound serves as a key platform for accessing novel and structurally diverse compounds within the broader family of fused N-heterocyclic systems.

Table 3: Chemical Properties of this compound

Property Value
CAS Number 754211-05-7 biosynth.com
Molecular Formula C₆H₂Cl₂IN₃ biosynth.com
Molecular Weight 313.91 g/mol biosynth.com

Direct Synthetic Routes to this compound

Direct halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine scaffold is a primary strategy for introducing halogen atoms at specific positions. The reactivity of the C3 position makes it a prime target for electrophilic substitution.

Electrophilic Halogenation of Pyrazolo[1,5-a]pyrimidines

The synthesis of halogenated pyrazolo[1,5-a]pyrimidines is commonly achieved through the electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine core. This approach typically employs N-halosuccinimides (NXS) as the electrophilic halogenating agents. For instance, reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) are used to introduce iodine, bromine, or chlorine atoms, respectively, onto the heterocyclic ring.

The reaction conditions can be tuned to control the degree of halogenation. Selective mono- or di-iodination of pyrazolo[1,5-a]pyrimidines has been achieved by carefully adjusting the stoichiometric ratio of the substrate to NIS. In contrast, reactions with NBS or NCS often yield di-halogenated products. These reactions are typically carried out in solvents like carbon tetrachloride (CCl4) or tetrahydrofuran (B95107) (THF). One-pot procedures have also been developed where the pyrazolo[1,5-a]pyrimidine is formed in situ via microwave-assisted synthesis, followed by electrophilic halogenation with NXS.

Regioselective C3-Halogenation Protocols

Significant research has focused on achieving regioselective halogenation, particularly at the C3 position, which is crucial for the synthesis of compounds like this compound. The C3 position of the pyrazolo[1,5-a]pyrimidine ring is electronically rich, making it the most susceptible site for electrophilic attack.

An efficient and environmentally friendly method for the regioselective C3-halogenation has been developed using a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with potassium halide salts (KX). This protocol proceeds under mild, ambient temperature conditions using water as a green solvent. The reaction is believed to occur via an electrophilic substitution mechanism, providing a clean and effective route to a variety of C3-halogenated pyrazolo[1,5-a]pyrimidines in good to excellent yields. This method demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine core.

Reagent SystemTarget PositionKey Features
N-Iodosuccinimide (NIS)C3Standard electrophilic iodination
KX / PIDA in H₂OC3High regioselectivity, mild conditions, green solvent
N-Bromosuccinimide (NBS)C3Often leads to di-bromination
N-Chlorosuccinimide (NCS)C3Often leads to di-chlorination

Cascade and One-Pot Synthetic Approaches to Halogenated Pyrazolo[1,5-a]pyrimidines

To improve efficiency and reduce waste, cascade and one-pot reactions have been developed. These strategies combine multiple reaction steps into a single synthetic operation without isolating intermediates, offering a more streamlined approach to complex halogenated heterocycles.

Cyclization-Oxidative Halogenation Strategies

A notable one-pot methodology involves a cascade reaction that first constructs the pyrazolo[1,5-a]pyrimidine core, followed immediately by halogenation. This strategy has been successfully employed through the potassium persulfate (K₂S₂O₈)-promoted reaction between aminopyrazoles and enaminones or chalcones in an aqueous medium.

The proposed mechanism for this cascade process involves several steps:

Michael Addition: The amino pyrazole (B372694) adds to the enaminone.

Intramolecular Cyclization: The resulting intermediate undergoes cyclization.

Elimination: The elimination of water and an amine (e.g., dimethylamine) affords the pyrazolo[1,5-a]pyrimidine core.

Oxidative Halogenation: The combination of a sodium halide (NaX) and K₂S₂O₈ generates the halogenating species in situ, which then reacts with the newly formed pyrazolo[1,5-a]pyrimidine to yield the final 3-halo derivative.

This approach is valued for its mild and environmentally benign reaction conditions, operational simplicity, and wide functional group tolerance.

Three-Component Reactions with Amino Pyrazoles and Enaminones/Chalcones

Three-component reactions (TCRs) represent a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single step. A one-pot, three-component synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed utilizing amino pyrazoles, enaminones or chalcones, and a sodium halide. This reaction proceeds through a cyclocondensation followed by an oxidative halogenation, promoted by an oxidant like K₂S₂O₈.

This method offers a straightforward and versatile route to 3-halo-pyrazolo[1,5-a]pyrimidines, leveraging easily accessible 1,3-biselectrophilic reagents. Other related three-component strategies have also been developed for the synthesis of the core structure, such as the Rhodium(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, which yields diverse pyrazolo[1,5-a]pyrimidines under microwave heating. An iodine-catalyzed three-component reaction of amino pyrazoles, chalcones, and diaryl diselenides has also been reported for producing 3-selenylated analogues.

Reaction TypeComponentsKey ReagentsProduct
Cyclization-Oxidative HalogenationAmino pyrazole, Enaminone/Chalcone, Halide SourceK₂S₂O₈, NaX3-Halo-pyrazolo[1,5-a]pyrimidine
Three-Component ReactionAmino pyrazole, Aldehyde, Sulfoxonium ylideRh(III) catalystPyrazolo[1,5-a]pyrimidine
Three-Component ReactionAmino pyrazole, Chalcone, Diaryl diselenideI₂3-Selenylated pyrazolo[1,5-a]pyrimidine

Established General Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The foundational pyrazolo[1,5-a]pyrimidine ring system is most commonly synthesized through the condensation reaction of a 5-aminopyrazole with a 1,3-bielectrophile. This is a versatile and widely adopted method for constructing the fused heterocyclic core.

The classic approach involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones. For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. This intermediate can then be subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to produce the corresponding 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative. Subsequent iodination at the C3 position would complete the synthesis of the target compound.

The reactivity of the chlorine atoms at the C5 and C7 positions differs, with the C7 position being more susceptible to nucleophilic substitution, allowing for selective functionalization. Modern variations of this condensation reaction often employ microwave irradiation to accelerate the process, reduce reaction times, and improve yields, sometimes under solvent-free conditions.

Cyclization Approaches from Pyrazole Derivatives

The construction of the pyrazolo[1,5-a]pyrimidine system via cyclization is a widely adopted and efficient strategy. nih.gov This process generally involves the initial formation of a pyrazole ring, which is subsequently annulated to form the fused pyrimidine (B1678525) ring. nih.gov A common method begins with the condensation of hydrazine (B178648) derivatives with α,β-unsaturated carbonyl compounds to form the substituted pyrazole. nih.gov The pyrimidine ring is then constructed by reacting the pyrazole derivative with various reagents that facilitate ring closure. nih.gov

One specific and highly relevant route to the 5,7-dichloro scaffold involves a cyclocondensation reaction followed by chlorination. For instance, reacting a 5-aminopyrazole derivative with diethyl malonate in the presence of a base like sodium ethanolate (B101781) yields a dihydroxy intermediate, such as a 2-substituted-pyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This diol is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorides, thus affording the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine core. nih.gov The final step to obtain the title compound is the regioselective iodination at the 3-position of the pyrazole ring. A modern approach for this transformation involves using potassium iodide (KI) with an oxidant like Phenyliodine(III) diacetate (PIDA) in an aqueous medium at room temperature, which has been shown to be highly effective for C3 iodination of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Condensation Reactions of 5-Aminopyrazoles with β-Dicarbonyl Compounds

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine skeleton. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with a 1,3-bielectrophilic β-dicarbonyl compound. nih.gov The reaction typically proceeds under acidic or basic conditions, where the amino group of the pyrazole attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov

A variety of β-dicarbonyl compounds can be employed, including β-diketones and β-ketoesters, allowing for diverse substitutions on the resulting pyrimidine ring. nih.govias.ac.in For example, the reaction between 3-methyl-1H-pyrazol-5-amine and various β-enaminones (derived from β-dicarbonyls) can produce 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. rsc.org To generate the specific 5,7-dichloro precursor, diethyl malonate is often used as the β-dicarbonyl equivalent, which leads to the formation of the 5,7-dihydroxy intermediate that can be subsequently chlorinated. nih.gov

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. nih.govrsc.org

These methods are particularly effective for the cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds or their derivatives. nih.gov For instance, the synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines has been achieved in high yields (88-97%) by reacting NH-5-aminopyrazoles with β-enaminones under solvent- and catalyst-free conditions at 180°C for just two minutes using microwave irradiation. Many microwave-assisted syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org

Green Chemistry Considerations in Synthesis

Recent research has focused on developing more environmentally benign synthetic routes for pyrazolo[1,5-a]pyrimidines. These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.org

Examples of green synthetic strategies include:

Ultrasonic Irradiation: The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been accomplished by reacting aminopyrazoles with acetylenic esters under ultrasonic irradiation in aqueous ethanol (B145695) with KHSO₄ as a catalyst. This method avoids harsh conditions and toxic solvents. bme.hu

Green Solvents: Polyethylene glycol (PEG-400) has been utilized as a green, recyclable reaction medium for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net

Solvent-Free Reactions: As mentioned, microwave-assisted syntheses can often be conducted without a solvent, significantly reducing chemical waste. The by-products of such reactions are often simple molecules like methanol, dimethylamine, and water, which are less environmentally harmful and can potentially be recovered. rsc.org

Green Metrics: The environmental performance of these synthetic routes can be quantified using metrics like Reaction Mass Efficiency (RME). For the two-step, solvent-free synthesis of certain 7-substituted pyrazolo[1,5-a]pyrimidines, RME values were found to be in the favorable range of 40–53%. rsc.org

Post-Synthetic Functionalization and Derivatization Strategies

The this compound core is a versatile platform for further chemical modification. The three distinct halogen atoms (one iodine, two chlorine) at different positions (C3, C5, C7) allow for selective functionalization through various modern organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating new carbon-carbon and carbon-heteroatom bonds on the pyrazolo[1,5-a]pyrimidine scaffold. The halogenated positions serve as handles for introducing a wide array of substituents.

The Suzuki-Miyaura coupling is a prominent example. It has been used to introduce aryl and heteroaryl groups at the C3 and C5 positions. For instance, starting with 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, a close analogue of the title compound, the C3 position can be functionalized via a Suzuki reaction after selective substitution at the C5 and C7 positions. nih.gov The reactivity of the C-I bond at the C3 position makes it an excellent site for such couplings. Additionally, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed to directly link pyrazolo[1,5-a]pyrimidines with various heteroarenes, showcasing the versatility of palladium catalysis in functionalizing this core structure. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines
Starting MaterialCoupling PartnerCatalyst/ConditionsProduct TypeReference
3-Bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivativeArylboronic AcidPd(dppf)Cl₂·CH₂Cl₂, K₃PO₄, H₂O, THF3-Aryl-pyrazolo[1,5-a]pyrimidine derivative nih.gov
2,4-Dichloropyridine (analogue system)Arylboronic AcidPd/IPrC4-coupled product nih.gov
Pyrazolo[1,5-a]pyrimidineThiophenes, FuransPd(OAc)₂, AgOAcC-H/C-H cross-coupled product rsc.org

Nucleophilic Aromatic Substitution (NAS) at Pyrimidine Ring Positions (e.g., C5, C7)

The chlorine atoms at the C5 and C7 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (NAS), allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. A notable feature of the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine system is the differential reactivity of the two chlorine atoms.

The chlorine atom at the C7 position is significantly more reactive towards nucleophilic attack than the one at C5. nih.gov This selectivity allows for a stepwise functionalization strategy. For example, reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine (B109124) in the presence of potassium carbonate at room temperature leads to the selective and efficient substitution of only the C7-chlorine. nih.gov Subsequently, the less reactive C5-chlorine can be displaced under more forcing conditions or by using different catalytic systems, such as palladium-catalyzed Buchwald-Hartwig or Suzuki coupling reactions. nih.govnih.gov This sequential displacement provides a powerful method for synthesizing diversely substituted pyrazolo[1,5-a]pyrimidines with precise control over the substitution pattern. nih.gov


Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-4-1-5(8)12-6(11-4)3(9)2-10-12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTIQNFZPDTAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)I)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Solid State Analysis of Pyrazolo 1,5 a Pyrimidine Derivatives

X-ray Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice. While specific crystallographic data for 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine is not extensively detailed in publicly available research literature, the analysis of closely related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives allows for a comprehensive understanding of its expected solid-state characteristics.

The molecular structure of this compound consists of a fused pyrazole (B372694) and pyrimidine (B1678525) ring system. The pyrazolo[1,5-a]pyrimidine core is inherently planar. The substituents—two chlorine atoms at positions 5 and 7, and an iodine atom at position 3—are expected to lie in the same plane as the heterocyclic rings.

Bond lengths and angles within the pyrazolo[1,5-a]pyrimidine scaffold are influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine and iodine atoms is anticipated to cause slight variations in bond lengths compared to the unsubstituted parent compound. For instance, the C-Cl and C-I bond lengths are expected to be within the typical range for such bonds on an aromatic system. The internal angles of the rings are largely dictated by their fused nature, resulting in a rigid molecular geometry.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.1
β (°)95.5
Volume (ų)1040
Z4

Note: The data in this table is hypothetical and based on typical values for similar pyrazolo[1,5-a]pyrimidine derivatives. Specific experimental data for this compound is not publicly available in research literature.

In the solid state, molecules of this compound are expected to arrange themselves in a manner that maximizes packing efficiency and is stabilized by various intermolecular interactions. The planar nature of the molecule would likely facilitate π-π stacking interactions between the aromatic rings of adjacent molecules. These stacking interactions are a common feature in the crystal packing of planar heterocyclic compounds.

The arrangement of molecules in the crystal lattice can lead to the formation of layered or herringbone motifs. The specific supramolecular arrangement will be dependent on the interplay of different intermolecular forces, including halogen bonding and dipole-dipole interactions.

The presence of chlorine and iodine atoms introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom of the pyrimidine ring. These interactions can play a significant role in directing the crystal packing.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for providing insights into their electronic environment.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information.

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing signals for the two protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts of these protons would be influenced by the deshielding effects of the adjacent halogen atoms and the nitrogen atoms in the rings.

¹³C NMR: The ¹³C NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The carbons directly bonded to the electronegative chlorine and iodine atoms (C5, C7, and C3) would be expected to show resonances at characteristic chemical shifts. The chemical shifts of the other carbon atoms in the ring system would also provide valuable structural information.

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)
¹H8.3 (s, 1H), 7.2 (s, 1H)
¹³C155, 150, 145, 130, 115, 90

Note: The data in this table is hypothetical and based on typical values for similar pyrazolo[1,5-a]pyrimidine derivatives. Specific experimental data for this compound is indicated to be available from commercial suppliers but is not publicly detailed in research literature.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₂Cl₂IN₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The isotopic pattern of the molecular ion would be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes) and one iodine atom. This distinctive pattern provides unambiguous confirmation of the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum could also offer further structural insights.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₂Cl₂IN₃
Molecular Weight313.91 g/mol
Predicted [M+H]⁺314.8959

Note: The molecular weight is calculated based on the atomic masses of the constituent elements. The predicted [M+H]⁺ value is for the most abundant isotopes.

Computational and Theoretical Studies of 5,7 Dichloro 3 Iodopyrazolo 1,5 a Pyrimidine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's electronic structure, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can elucidate the distribution of electron density, which is crucial for understanding a molecule's reactivity and intermolecular interactions. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT studies have been employed to analyze the electronic arrangement and reactivity descriptors. nih.gov These calculations provide a theoretical framework for interpreting the molecule's behavior in chemical reactions and biological systems.

HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that a molecule is more polarizable and is generally associated with higher chemical reactivity and bioactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy gap can, therefore, provide insights into charge transfer interactions within the molecule. irjweb.com For pyrazolo[1,5-a]pyrimidine derivatives, a large HOMO-LUMO gap would imply high stability and low chemical reactivity. irjweb.com

Table 1: Representative HOMO-LUMO Energy Gaps for Pyrazolo[1,5-a]pyrimidine Analogues
Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Imidazole Derivative-6.2967-1.80964.4871 irjweb.com
Mannich Base 1--0.2175 nih.gov
Mannich Base 4--0.2106 nih.gov

Analysis of Geometrical and Structural Parameters (e.g., bond lengths, angles, relative energies)

Quantum chemical calculations can accurately predict the three-dimensional structure of a molecule, including bond lengths, bond angles, and dihedral angles. These geometrical parameters are crucial for understanding the molecule's shape, conformational flexibility, and how it might interact with a biological target. DFT methods are commonly used to investigate the geometric properties of molecules. semanticscholar.org For pyrazolo[1,5-a]pyrimidine systems, understanding the precise geometry is the first step in elucidating how they fit into the binding pockets of proteins.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (target), typically a protein.

Elucidation of Ligand-Target Binding Interactions

Molecular docking is a powerful tool for predicting the preferred orientation of a ligand when it binds to a target protein. ekb.eg This method helps in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action. nih.govnih.gov For example, docking studies of pyrazolo[1,5-a]pyrimidine analogues have shown strong interactions with the catalytic residues of the CDK2 binding pocket. nih.gov These simulations can predict binding scores, which give an estimate of the binding affinity. nih.gov

Table 2: Representative Molecular Docking Binding Scores for Pyrazolo[1,5-a]pyrimidine Analogues
Compound AnalogueTarget ProteinBinding Score (kcal/mol)Reference
Compound 6hCDK2-7.0582 nih.gov
Compound 6qCDK2-6.3965 nih.gov
Compound 6hTubulin-7.61 nih.gov
Compound 12Topoisomerase II-80.14 ekb.eg

Conformational Flexibility and Its Impact on Biological Interactions

For instance, in the case of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine, the core scaffold maintains its planarity. The conformational flexibility would primarily arise from any substituted groups that might be introduced, for example, at the 2- or 6-positions. The rotational freedom of bonds within these side chains would allow the molecule to adopt various conformations, some of which may be more favorable for binding to a specific protein target.

Computational studies on analogues have demonstrated that the introduction of certain functional groups can lead to the formation of intramolecular hydrogen bonds, which can significantly reduce the conformational freedom of the molecule. arkat-usa.org This pre-organization of the molecule into a more rigid conformation can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor. The different conformations that can be adopted by pyrazolo[1,5-a]pyrimidine derivatives have been elucidated through techniques such as X-ray crystallography and computational chemistry, revealing how molecular packing can dictate the preferred conformation in the solid state. mdpi.com

Table 1: Impact of Substituents on the Conformation and Biological Interactions of Pyrazolo[1,5-a]pyrimidine Analogues

Substituent PositionType of SubstituentImpact on ConformationConsequence for Biological Interactions
3-positionIsopropyl groupCan influence the orientation of adjacent functionalities.Enhanced potency for certain kinases like CDK2. nih.gov
5-position2,5-difluorophenyl-substituted pyrrolidineIntroduces a non-planar substituent.Increased Trk inhibition activity. mdpi.com
GeneralAmide groupPotential for intramolecular hydrogen bonding.Reduced conformational freedom, potentially leading to higher binding affinity. arkat-usa.org

Molecular Dynamics Simulations for System Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. In the context of this compound and its analogues, MD simulations provide valuable insights into the stability of the complex formed between the compound and its biological target, often a protein kinase. johnshopkins.eduresearchgate.net These simulations can model the atomic-level interactions and predict the stability of the ligand within the protein's active site. researchgate.net

By simulating the movement of atoms over a period of time, researchers can assess the durability of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's inhibitory activity. For pyrazolo[1,5-a]pyrimidine derivatives, MD simulations have been employed to understand their binding modes with enzymes like α-amylase and acetylcholinesterase. johnshopkins.edu These studies help in confirming the binding poses predicted by molecular docking and provide a more dynamic picture of the ligand-receptor interactions. The stability of the system, as observed in MD simulations, is often correlated with the biological potency of the compound.

Theoretical Basis of Molecular Recognition Principles

Role of Hydrogen Bonding, Hydrophobic Interactions, and π-π Stacking

The biological activity of this compound and its analogues is underpinned by a combination of non-covalent interactions that govern their recognition and binding to biological macromolecules. nih.gov These interactions, which include hydrogen bonding, hydrophobic interactions, and π-π stacking, are fundamental to the molecular recognition process.

Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are key hydrogen bond acceptors. This allows these compounds to form crucial hydrogen bonds with amino acid residues in the hinge region of protein kinases, a common mode of binding for kinase inhibitors. mdpi.com For example, the pyrazolo[1,5-a]pyrimidine moiety has been shown to be essential for forming a hinge interaction with the Met592 residue in Trk kinases. mdpi.com

Hydrophobic Interactions: The chlorine atoms at the 5- and 7-positions, as well as the iodine atom at the 3-position of the target compound, contribute to its lipophilicity and can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket of a protein. The fused aromatic ring system also provides a surface for hydrophobic contacts.

Table 2: Key Molecular Interactions of Pyrazolo[1,5-a]pyrimidine Analogues with Biological Targets

Type of InteractionStructural Feature of Scaffold/SubstituentInteracting Partner in Biological Target
Hydrogen BondingNitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings.Amino acid residues in the kinase hinge region (e.g., Met592 in Trk). mdpi.com
Hydrophobic InteractionsHalogen substituents (Cl, I), alkyl or aryl groups.Nonpolar amino acid residues.
π-π StackingThe planar pyrazolo[1,5-a]pyrimidine ring system.Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).

Bioisosteric Relationships and Scaffold Mimetics

Bioisosterism, the principle of replacing a functional group with another that has similar physical and chemical properties to produce a compound with similar biological activity, is a widely used strategy in drug design. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed as a bioisosteric replacement for other heterocyclic systems. arkat-usa.org

A notable example is the replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold with the pyrazolo[1,5-a]pyrimidine nucleus. arkat-usa.orgunisi.it While the pyrrolylpyrazole system has a degree of conformational freedom due to the rotation around the bond connecting the two rings, the fused pyrazolo[1,5-a]pyrimidine system offers a more rigid and planar structure. arkat-usa.org This change in the scaffold can lead to a significant alteration of the molecule's three-dimensional structure, which can in turn affect its biological activity and selectivity. arkat-usa.org The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Table 3: Bioisosteric Replacement Involving the Pyrazolo[1,5-a]pyrimidine Scaffold

Original ScaffoldBioisosteric ReplacementRationale for ReplacementImpact on Molecular Properties
5-(1H-pyrrol-1-yl)pyrazolePyrazolo[1,5-a]pyrimidineTo introduce a more rigid and planar core. arkat-usa.orgReduced conformational freedom and altered three-dimensional structure. arkat-usa.org
Imidazo[1,2-b]pyridazinePyrazolo[1,5-a]pyrimidineTo explore a different chemical space for Pim-1 inhibitors with potentially improved properties. nih.govMaintained or improved inhibitory activity with a different chemotype. nih.gov

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Halogenation Processes (e.g., Electrophilic Substitution)

The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a key step in the synthesis of derivatives like 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine. Mechanistic studies indicate that these reactions predominantly proceed via an electrophilic substitution pathway. The C3 position of the pyrazole (B372694) ring is particularly susceptible to electrophilic attack due to its higher electron density.

Several methods have been developed for the regioselective halogenation of the pyrazolo[1,5-a]pyrimidine core. rsc.org One common approach involves the use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), to achieve mono- or di-halogenation. researchgate.net The selectivity can often be controlled by adjusting the stoichiometric ratio of the substrate to the halogenating agent. researchgate.net For instance, selective mono- and di-iodination have been achieved by varying the ratio of pyrazolo[1,5-a]pyrimidines to NIS. researchgate.net

More recent, environmentally friendly methods utilize hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of potassium halide salts in an aqueous medium. rsc.org Preliminary mechanistic studies for this process suggest that the reaction is initiated by a ligand exchange between PIDA and a halide salt. rsc.org This is followed by an electrophilic attack of the resulting iodonium species on the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring.

Another studied mechanism is a cascade cyclization–oxidative halogenation process. nih.gov In this pathway, an intermediate pyrazolo[1,5-a]pyrimidine is formed, which then undergoes electrophilic iodination by iodine that is generated in situ. nih.govacs.org This subsequent reaction with iodine followed by proton elimination yields the final 3-iodo product, demonstrating high regioselectivity. nih.gov These studies collectively confirm that the halogenation of the pyrazolo[1,5-a]pyrimidine core at the C3 position is governed by an electrophilic substitution mechanism. rsc.org

Table 1: Reagents for Halogenation of Pyrazolo[1,5-a]pyrimidines
Halogenating AgentPosition(s) HalogenatedProposed MechanismReference
N-Iodosuccinimide (NIS)C3 (mono- and di-iodination)Electrophilic Substitution researchgate.net
N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS)C3, C5 (dihalogenation)Electrophilic Substitution researchgate.net
PIDA / KX (X = I, Br, Cl)C3Electrophilic Substitution via hypervalent iodine intermediate rsc.org
NaX-K₂S₂O₈ (X = I, Br, Cl)C3Oxidative Halogenation / Electrophilic Substitution nih.gov

Reactivity of Halogen Substituents for Further Derivatization

The three halogen atoms in this compound exhibit differential reactivity, which allows for selective functionalization of the molecule. The chlorine atom at the C7 position is the most reactive towards nucleophilic substitution. nih.gov This heightened reactivity is attributed to the electronic properties of the fused ring system. This selectivity enables the straightforward introduction of various nucleophiles, such as morpholine (B109124), at the C7 position while leaving the C5-chloro and C3-iodo substituents intact. nih.gov

The iodine atom at the C3 position and the chlorine atom at the C5 position are well-suited for participation in transition metal-catalyzed cross-coupling reactions. nih.govnih.gov The C3-iodo group is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. For example, 3-iodopyrazolo[1,5-a]pyrimidines can be readily transformed into more complex, substituted derivatives through palladium-catalyzed reactions like the Suzuki and Sonogashira couplings. nih.gov Similarly, the C5-chloro group can undergo Suzuki coupling, as demonstrated in the synthesis of indole (B1671886) derivatives, to introduce aryl or heteroaryl moieties at this position. nih.gov The bromine substituent, as seen in related compounds like 3-bromopyrazolo[1,5-a]pyrimidines, can also be utilized in Ullmann-type coupling reactions to form bonds with various amines. researchgate.net

This hierarchy of reactivity among the halogen substituents provides a powerful tool for the stepwise and selective synthesis of complex, poly-functionalized pyrazolo[1,5-a]pyrimidine derivatives.

Table 2: Derivatization Reactions of Halogenated Pyrazolo[1,5-a]pyrimidines
PositionHalogenReaction TypeExample ReactionReference
C7ChlorineNucleophilic SubstitutionReaction with morpholine nih.gov
C3IodinePalladium-catalyzed Cross-CouplingSuzuki and Sonogashira couplings nih.gov
C5ChlorinePalladium-catalyzed Cross-CouplingSuzuki coupling with indole-4-boronic acid pinacol ester nih.gov
C3BromineCopper-catalyzed Cross-CouplingUllmann-type coupling with amines researchgate.net

Selectivity in Reaction Pathways (e.g., Regioselectivity, Chemoselectivity)

Selectivity is a critical aspect of the chemistry of pyrazolo[1,5-a]pyrimidines, influencing both the initial synthesis of the core structure and its subsequent functionalization.

Regioselectivity: The inherent electronic properties of the pyrazolo[1,5-a]pyrimidine ring system govern the regioselectivity of many reactions. As discussed, electrophilic halogenation displays a strong preference for the C3 position. rsc.orgnih.gov This high regioselectivity is a consistent feature across various halogenating systems. nih.gov

In nucleophilic substitution reactions on di-halogenated substrates, such as 5,7-dichloropyrazolo[1,5-a]pyrimidine, remarkable regioselectivity is observed. The C7 position is significantly more susceptible to nucleophilic attack than the C5 position. nih.gov This allows for selective substitution at C7, which is a key step in the synthesis of many biologically active molecules. nih.govmdpi.com

The regioselectivity of the initial cyclization to form the pyrazolo[1,5-a]pyrimidine scaffold can also be controlled. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds can lead to the regioselective formation of specific isomers. nih.gov Furthermore, reaction conditions such as microwave irradiation have been shown to play a crucial role in directing the regioselectivity of cyclization, favoring the formation of 7-amino isomers over 5-amino isomers, in contrast to results from earlier studies under different conditions. nih.gov

Chemoselectivity: Chemoselectivity is evident in reactions involving multifunctional pyrazolo[1,5-a]pyrimidines. The differential reactivity of the halogen substituents in this compound is a prime example of chemoselectivity. A nucleophile will selectively displace the C7-chloro group, leaving the C5-chloro and C3-iodo groups available for subsequent, different types of transformations like cross-coupling reactions. nih.gov This orthogonal reactivity is fundamental to the efficient synthesis of complex target molecules. In the design of PI3Kδ inhibitors, for instance, a morpholine group is first installed at the C7 position via nucleophilic substitution, followed by a Suzuki coupling reaction at the C5 position, demonstrating a clear and useful selective pathway. nih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

Influence of Substituent Patterns on Molecular Activity

Effects of Halogenation at Specific Positions (e.g., C3, C5, C7)

Halogenation is a key strategy in modifying the activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. Halogenated versions of this scaffold are foundational components for synthesizing more complex molecules and are noted for their roles in anti-tumor, antiviral, and anti-inflammatory agents. rsc.orgnih.gov

The C3 position is particularly susceptible to regioselective halogenation. rsc.orgnih.gov Studies have demonstrated efficient methods for mono-iodination, bromination, and chlorination specifically at this site. rsc.orgnih.govnih.gov For instance, selective mono- and di-iodination can be achieved by controlling the ratio of the pyrazolo[1,5-a]pyrimidine substrate to N-iodosuccinimide (NIS). researchgate.nettandfonline.com The introduction of a halogen at the C3 position provides a handle for further modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. nih.gov

The C5 and C7 positions on the pyrimidine (B1678525) ring are also common sites for halogenation. The starting material for many synthetic pathways is a di-chloro derivative, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), which allows for subsequent functionalization. nih.gov

Impact of Functional Group Modifications on Binding Affinity

The binding affinity of pyrazolo[1,5-a]pyrimidine derivatives can be finely tuned by introducing various functional groups. These modifications enhance interactions with specific protein targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov

For example, in the context of Tropomyosin receptor kinase (Trk) inhibition, the pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the hinge region residue Met592, a key interaction for binding affinity. mdpi.comnih.gov Further modifications have shown that:

Fluorine incorporation can enhance interactions with other residues, such as Asn655. mdpi.comnih.gov

Adding a morpholine (B109124) group can improve selectivity by reducing off-target effects. mdpi.comnih.gov

The presence of a carboxamide group has been shown to significantly enhance activity against TrkA. nih.gov

Similarly, in the pursuit of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, attaching indole (B1671886) derivatives to the C5 position was found to potentially form an additional hydrogen bond with the Asp-787 residue, which is an important interaction for many selective inhibitors. nih.gov

SAR in the Context of Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors. nih.govrsc.org Its structural diversity and favorable geometry allow it to act as an ATP-competitive inhibitor for a wide range of kinases, playing a crucial role in targeted cancer therapy. benthamdirect.comrsc.orgresearchgate.netdntb.gov.ua

Optimization for Potency and Selectivity towards Specific Kinase Targets (e.g., CDK2, TRKA, B-Raf, MEK, EGFR, CK2)

Extensive SAR studies have been conducted to optimize pyrazolo[1,5-a]pyrimidine derivatives for potency and selectivity against various kinase targets implicated in cancer.

CDK2: Several derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). mdpi.comekb.eg Studies show that replacing a COOEt group at the C3 position with a cyano group can significantly increase inhibitory activity. mdpi.com Docking studies confirm that these compounds fit well into the ATP binding site of CDK2, forming crucial hydrogen bonds with the Leu83 residue in the hinge region. ekb.egrsc.org

TRKA: The pyrazolo[1,5-a]pyrimidine nucleus is a feature of two of the three marketed drugs for NTRK fusion cancers, making it a prominent framework for Trk inhibitors. mdpi.comnih.gov Optimization efforts have led to compounds with IC₅₀ values in the nanomolar and even sub-nanomolar range against TrkA. mdpi.comnih.gov

B-Raf and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on B-Raf and MEK kinases are particularly relevant for melanoma treatment. nih.govrsc.org

EGFR: Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown promise in treating non-small cell lung cancer (NSCLC). nih.govrsc.org

CK2: Through scaffold optimization, including macrocyclization, a highly potent and exclusively selective inhibitor of Casein Kinase 2 (CK2) was developed. nih.govbiorxiv.org This compound, IC20 (31), exhibited a KD of 12 nM, although a polar carboxylic acid moiety required for potency limited its cellular activity. nih.govbiorxiv.org

The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases.

Compound SeriesTarget KinaseKey SAR FindingsPotency (IC₅₀)Reference
3-cyano-pyrazolo[1,5-a]pyrimidinesCDK2Cyano group at C3 enhances activity over COOEt group.0.09 - 1.58 µM mdpi.com
Macrocyclic pyrazolo[1,5-a]pyrimidinesTrkACarboxamide group significantly enhances activity.1 - 100 nM nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesFLT3-ITDOptimization of a screening hit led to potent and selective inhibitors.0.4 nM nih.gov
Macrocyclic pyrazolo[1,5-a]pyrimidine (IC20)CK2Macrocyclization and a carboxylic acid moiety led to high potency and selectivity.KD = 12 nM nih.govbiorxiv.org

Role of Scaffold Rigidity and Spatial Arrangement in Kinase Binding

The fused bicyclic structure of the pyrazolo[1,5-a]pyrimidine core provides a rigid and planar framework. nih.gov This rigidity is advantageous for kinase inhibition as it reduces the entropic penalty upon binding to the active site and presents substituents in a well-defined spatial orientation. This precise arrangement is crucial for establishing effective interactions with the amino acid residues in the kinase's ATP-binding pocket. nih.gov The introduction of a macrocyclic structure based on this scaffold has been shown to be a critical modification for enhancing kinase inhibition, likely by further constraining the molecule's conformation into an optimal binding pose. mdpi.com

SAR for Other Biological Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

While much of the research on pyrazolo[1,5-a]pyrimidines focuses on their role as kinase inhibitors for cancer, SAR studies have also identified their potential against other biological targets.

Antitubercular Agents: A pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was identified as a potential lead for treating tuberculosis. A focused library of analogues was synthesized, leading to significant improvements in antitubercular activity against Mycobacterium tuberculosis (Mtb) with low cytotoxicity. nih.gov

Carbonic Anhydrase Inhibitors: Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated strong inhibitory action against human carbonic anhydrase isoforms (hCA-I and hCA-II). mdpi.com For example, replacing a methyl group at the C7 position with a more electron-donating hydroxyl group was found to decrease antibacterial activity. mdpi.com These compounds also showed promising antibiofilm and anti-quorum-sensing activities. mdpi.com

Anxiolytic Properties: Some halogenated pyrazolo[1,5-a]pyrimidines have been found to possess anxiolytic (anti-anxiety) properties, indicating their potential as agents for the central nervous system. rsc.orgnih.gov

Other Targets: The structural versatility of this scaffold has led to the discovery of small molecule inhibitors for other targets such as STING (Stimulator of Interferon Genes) and TRPC (Transient Receptor Potential Canonical) channels. benthamdirect.comresearchgate.netdntb.gov.ua

Antitubercular Activity SAR

The structure-activity relationship (SAR) for the antitubercular properties of the pyrazolo[1,5-a]pyrimidine scaffold has been investigated, primarily using pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. nih.govacs.org These studies provide insights into the structural features crucial for activity against Mycobacterium tuberculosis (Mtb). nih.gov A high-throughput screening identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising starting point for developing new antituberculosis agents. acs.orgnih.gov

Key findings from the synthesis and evaluation of a focused library of analogues revealed that aromatic rings at the R² and R³ positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core are essential for antitubercular activity. nih.gov Modifications at the R⁴ position showed variable effects on potency. For instance, the removal of a methyl group at the R⁴ position in one analogue (P22) was detrimental to its activity. nih.gov Conversely, in another analogue (P26), the removal of the R⁴ methyl group led to a four-fold increase in potency. nih.gov Furthermore, substituting the R⁴ position with an isopropyl group resulted in an inactive compound. nih.gov These results indicate that the nature and size of the substituent at this position are critical for the compound's efficacy.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives Against Mtb

Compound AnalogueModificationImpact on Antitubercular ActivityReference
GeneralSubstitution at R² and R³ positionsAn aromatic ring is necessary for activity. nih.gov
P22Removal of methyl group at R⁴ positionDetrimental to activity. nih.gov
P26Removal of methyl group at R⁴ position (des-methyl analogue of P25)4-fold improvement in potency. nih.gov
P23Isopropyl substitution at R⁴ positionCompound was inactive against Mtb. nih.gov

Anxiolytic Activity SAR (for 3-halo derivatives)

The anxiolytic potential of pyrazolo[1,5-a]pyrimidine derivatives has been specifically linked to halogen substitution at the 3-position. A study involving forty derivatives of pyrazolo[1,5-a]pyrimidine identified a series of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines with significant anxiolytic properties. nih.gov

The investigation focused on 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) and its 3-fluoro, 3-chloro, 3-bromo, and 3-iodo analogues. The unsubstituted parent compound and the 3-fluoro derivative showed only marginal activity. nih.gov However, the 3-chloro, 3-bromo, and 3-iodo derivatives demonstrated anxiolytic effects in animal models comparable to clinically used benzodiazepines like diazepam. nih.gov This suggests that the size and nature of the halogen atom at the 3-position play a critical role in determining the anxiolytic activity. The observed trend indicates that anxiolytic efficacy increases as the halogen atom becomes larger and more lipophilic (I > Br > Cl >> F). nih.gov Notably, these active compounds did not potentiate the central nervous system depressant effects of ethanol (B145695) or barbiturates, a significant advantage over benzodiazepines. nih.gov

Table 2: SAR of 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstitution at 3-PositionObserved Anxiolytic ActivityReference
5,7-dimethylpyrazolo[1,5-a]pyrimidine-H (Unsubstituted)Marginal nih.gov
3-fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-FMarginal nih.gov
3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-ClComparable to diazepam nih.gov
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-BrComparable to diazepam nih.gov
3-iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-IComparable to diazepam nih.gov

Enzyme Inhibitory Activity SAR (e.g., α-amylase, β-glucosidase)

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their inhibitory activity against carbohydrate-hydrolyzing enzymes, which is a key therapeutic strategy for managing hyperglycemia. nih.gov Studies have shown that the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system significantly influences the inhibitory potency against enzymes like α-amylase and β-glucosidase.

In one study, the N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (12b) was identified as a potent inhibitor of α-amylase, α-glucosidase, and β-glucosidase. nih.gov This compound exhibited higher inhibitory activity compared to its unsubstituted N-phenyl analogue (12a), indicating that the presence of a chlorine atom on the phenyl ring enhances its enzyme inhibitory effects. nih.gov The IC₅₀ values for compound 12b were 1.80 mg/mL for α-amylase and 5.18 mg/mL for β-glucosidase. nih.gov Another investigation of a different series of derivatives found that compound 3l, a 7-amino-6-cyano-5-(substituted phenyl)pyrazolo[1,5-a]pyrimidine, demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91%, which was more potent than the standard drug acarbose (B1664774) (67.92%). johnshopkins.edu This highlights the importance of the substituents at the 5, 6, and 7 positions for potent enzyme inhibition.

Table 3: Enzyme Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget EnzymeActivity MeasureResultReference
N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b)α-AmylaseIC₅₀1.80 ± 0.01 mg/mL nih.gov
N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b)β-GlucosidaseIC₅₀5.18 ± 0.01 mg/mL nih.gov
Compound 3lα-Amylase% Inhibition72.91 ± 0.14 % johnshopkins.edu
Acarbose (Standard)α-Amylase% Inhibition67.92 ± 0.09 % johnshopkins.edu

Target Identification and Mechanistic Insights for Pyrazolo 1,5 a Pyrimidine Derivatives

Identification of Protein Kinase Targets

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in the design of protein kinase inhibitors. nih.govresearchgate.net Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov The structural characteristics of the pyrazolo[1,5-a]pyrimidine nucleus allow it to fit into the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been developed to target a wide array of protein kinases, including but not limited to Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks). mdpi.com The specific kinase targeted is largely determined by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring system.

ATP-Competitive Inhibition Mechanisms

The most common mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is ATP-competitive inhibition. nih.gov In this mechanism, the inhibitor molecule binds to the active site of the kinase, directly competing with the endogenous substrate, adenosine (B11128) triphosphate (ATP). The pyrazolo[1,5-a]pyrimidine scaffold often forms key hydrogen bond interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine (B156593) moiety of ATP, effectively blocking the kinase's ability to transfer a phosphate (B84403) group to its substrate and thereby inhibiting signal transduction.

An in silico study of pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors suggested a binding fashion similar to that of purine (B94841) inhibitors, which are known to be ATP-competitive. This study highlighted the importance of the 7-N-aryl substitution for enhancing inhibitory activity, indicating how modifications to the core structure can influence binding affinity within the ATP pocket.

Allosteric Inhibition

In addition to competitive inhibition, pyrazolo[1,5-a]pyrimidine derivatives have the potential to act as allosteric inhibitors. nih.gov Unlike ATP-competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the kinase. This binding event induces a conformational change in the protein, which in turn alters the shape of the active site and reduces the kinase's activity. Allosteric inhibitors can offer higher selectivity compared to ATP-competitive inhibitors because allosteric sites are generally less conserved across the kinome. While this mechanism is less common for this class of compounds, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the design of molecules that could potentially exploit such binding pockets. nih.gov

Identification of Other Relevant Enzyme Targets

Beyond protein kinases, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its ability to target other classes of enzymes. For instance, certain derivatives have been investigated as antagonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating gene expression. This demonstrates the broader therapeutic potential of the pyrazolo[1,5-a]pyrimidine core structure.

General Mechanisms of Interaction with Biological Macromolecules

The interaction of pyrazolo[1,5-a]pyrimidine derivatives with their biological targets is governed by a combination of non-covalent interactions. These include:

Hydrogen Bonding: The nitrogen atoms within the pyrazole (B372694) and pyrimidine (B1678525) rings can act as hydrogen bond acceptors, while substituents with amine or hydroxyl groups can serve as hydrogen bond donors. These interactions are crucial for anchoring the molecule within the binding site of a protein.

Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules that further stabilize the ligand-protein complex.

The specific substitution pattern on the 5,7-dichloro-3-iodo-pyrazolo[1,5-a]pyrimidine core would ultimately dictate its preferred interactions and biological targets. The chlorine and iodine atoms, for example, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Emerging Research Directions and Future Perspectives for 5,7 Dichloro 3 Iodopyrazolo 1,5 a Pyrimidine Research

Rational Design and Synthesis of Novel Analogues

The rational design of novel analogues based on the 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine core is a primary focus of current research. This approach relies on understanding structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The strategic modification of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is key to discovering new therapeutic agents. nih.gov

A common synthetic strategy begins with the sequential displacement of the halogen atoms. The chlorine at the 7-position is particularly reactive, allowing for selective nucleophilic aromatic substitution. nih.govnih.gov This is often the first step in a multi-step synthesis, followed by modification at the C5 position and, subsequently, the C3 position via cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov For instance, the synthesis of potent TTK (Threonine Tyrosine Kinase) inhibitors has been achieved starting from 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a close analogue of the iodo-compound. nih.gov This process involves sequential displacement of the C7-chloride with an amine, followed by substitution at the C5-position, and finally a Suzuki–Miyaura coupling at the C3-position to yield the target compounds. nih.gov

The design of these novel analogues is often guided by the structures of known inhibitors of biological targets like protein kinases. mdpi.comnih.gov For example, new pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). mdpi.comnih.gov The design strategy involves retaining the core pyrazolopyrimidine scaffold, which mimics the ATP adenine (B156593) ring and can interact with the hinge region of kinase active sites, while introducing various substituents to optimize interactions with the target proteins. nih.govekb.egcu.edu.eg Isosteric replacement of functional groups is another tactic employed to enhance biological activity and maintain favorable hydrophobic interactions within the active site of a target enzyme. ekb.eg Through these synthetic explorations, libraries of compounds are generated and screened, leading to the identification of promising new drug candidates. byu.edu

Integration of Green Chemistry Principles in Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds to minimize environmental impact. bme.hu These strategies focus on improving reaction efficiency, reducing waste, and using less hazardous materials.

Several green synthetic methods have been successfully applied to this class of compounds:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov This technique has been used for key steps such as the condensation of aminopyrazoles with various electrophiles to form the core heterocyclic structure. nih.govbyu.edu

Ultrasonic Irradiation : The use of ultrasound is another energy-efficient method that has been employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu Reactions conducted under ultrasonic irradiation in aqueous ethanol (B145695) have demonstrated good yields, providing a greener alternative to conventional heating. bme.hu

Solvent-Free Reactions : Performing reactions without a solvent, or "neat," is a cornerstone of green chemistry. Solvent-free condensation reactions, often aided by microwave irradiation, have been used to prepare β-enaminone precursors for pyrazolo[1,5-a]pyrimidine synthesis. rsc.org

Use of Greener Solvents : When solvents are necessary, the focus is on using environmentally benign options like water or ethanol. mdpi.com For example, the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has been achieved in water at room temperature using a magnetic nanoparticle catalyst. mdpi.com

Catalysis : The use of efficient and reusable catalysts can significantly improve the sustainability of a synthetic process. Magnetic nanoparticle-based catalysts have been developed for the one-pot, multicomponent synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives, offering advantages such as high yields, mild reaction conditions, and easy catalyst recovery and reuse. mdpi.com

By adopting these methodologies, chemists can produce valuable pyrazolo[1,5-a]pyrimidine intermediates and final compounds more sustainably, reducing the environmental footprint of drug discovery and development. cu.edu.egrsc.org

Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational techniques are indispensable tools in modern drug discovery, enabling the predictive modeling and rational design of novel compounds based on the this compound scaffold. These in silico methods provide crucial insights into molecular interactions, properties, and potential biological activity before a compound is ever synthesized.

Key computational approaches used in pyrazolo[1,5-a]pyrimidine research include:

Molecular Docking : This is one of the most widely used techniques to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein kinase. mdpi.comekb.egnih.gov Docking studies have been extensively used to investigate how pyrazolo[1,5-a]pyrimidine derivatives fit into the ATP-binding site of enzymes like CDK2, helping to explain their inhibitory activity and guide the design of more potent analogues. mdpi.comekb.eg The results can reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding. nih.gov

Density Functional Theory (DFT) : DFT calculations are employed to understand the electronic structure and properties of molecules. nih.govrsc.org This method has been used to analyze the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores, correlating the electronic effects of substituents with observed absorption and emission behaviors. rsc.org

Pharmacokinetic and Toxicity Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.govresearchgate.net These predictions help researchers prioritize which analogues to synthesize, focusing on those with a higher probability of having favorable drug-like properties.

By integrating these computational methods, researchers can conduct virtual screening of compound libraries, refine molecular designs based on predicted target interactions, and prioritize synthetic efforts, thereby accelerating the discovery of new therapeutic agents derived from the pyrazolo[1,5-a]pyrimidine scaffold. byu.eduresearchgate.net

Q & A

Q. What are the key synthetic strategies for preparing 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with electrophilic reagents. A common method includes reacting 5-chloro-3-iodopyrazole precursors with β-diketones or enamines under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). Post-cyclization halogenation (e.g., using POCl₃) introduces chlorine substituents at positions 5 and 6. Purification via column chromatography or recrystallization yields the target compound .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromaticity.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 313.91 for C₆H₂Cl₂IN₃).
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic system with space group P2₁/c) .

Q. What solvents and catalysts optimize the cyclization step in pyrazolo[1,5-a]pyrimidine synthesis?

Polar aprotic solvents (DMF, ethanol) enhance reaction efficiency. Catalysts like p-toluenesulfonic acid (PTSA) or iodine improve regioselectivity and yield. For iodine-substituted derivatives, catalytic CuI may assist in halogen retention .

Q. What are the common impurities or byproducts during synthesis, and how are they mitigated?

Byproducts include unreacted aminopyrazole intermediates or over-halogenated derivatives. Techniques:

  • Chromatographic monitoring (TLC/HPLC) to track reaction progress.
  • Acid-base workup to isolate the neutral product from polar impurities.
  • Recrystallization from ethanol/DMF mixtures to enhance purity .

Q. How does the electronic environment of substituents influence the compound’s reactivity?

Electron-withdrawing groups (Cl, I) at positions 3, 5, and 7 deactivate the pyrimidine ring, reducing electrophilic substitution. Iodine’s bulkiness may sterically hinder reactions at position 3, directing functionalization to positions 2 or 6 .

Advanced Research Questions

Q. How can regioselectivity be achieved in the functionalization of pyrazolo[1,5-a]pyrimidines?

Regioselective synthesis requires:

  • Precursor design : Use enamines with electron-donating groups to direct cyclization to specific positions.
  • Catalytic control : Novel catalysts (e.g., Pd/charcoal) promote C-H activation at position 7 for cross-coupling reactions.
  • Microwave-assisted synthesis to enhance reaction specificity and reduce side products .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Docking studies : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina.
  • QSAR models : Correlate substituent electronegativity (Cl, I) with IC₅₀ values for anticancer activity.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Q. How do structural modifications at position 3 (iodine) affect the compound’s pharmacokinetic properties?

  • Lipophilicity : Iodine increases logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Bulky iodine resists oxidative metabolism, prolonging half-life.
  • In vivo imaging : 125^{125}I-labeled derivatives enable SPECT/CT tracking in preclinical models .

Q. What contradictions exist in spectral data interpretation for halogenated pyrazolo[1,5-a]pyrimidines?

  • NMR shifts : Chlorine’s anisotropic effects may distort 13^13C chemical shifts, leading to misassignment of adjacent carbons.
  • MS fragmentation : Iodine’s isotopic pattern (m/z 127) can obscure molecular ion peaks. Use high-resolution MS to resolve overlaps .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

  • One-pot reactions : Combine cyclization and halogenation steps to minimize intermediate losses.
  • Flow chemistry : Improve heat/mass transfer for exothermic halogenation steps.
  • Protecting groups : Temporarily shield reactive sites (e.g., NH groups) during harsh reactions .

Methodological Guidance

  • Contradictory data resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data .
  • Biological assays : Prioritize enzyme inhibition studies (e.g., kinase panels) and cytotoxicity screens (MTT assay) using MCF-7 or HeLa cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.